molecular formula C9H11NO2 B3055797 Methyl cyano(cyclopentylidene)acetate CAS No. 66977-04-6

Methyl cyano(cyclopentylidene)acetate

Cat. No.: B3055797
CAS No.: 66977-04-6
M. Wt: 165.19 g/mol
InChI Key: OWUBLGHIVNFJET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl cyano(cyclopentylidene)acetate is a specialized organic compound featuring a cyclopentylidene ring fused with a cyano-substituted acetate ester. The cyclopentylidene moiety introduces ring strain and conformational rigidity, while the cyano group enhances electrophilicity, enabling participation in nucleophilic additions or cycloadditions .

Synthetic routes for analogous compounds, such as methyl chloro(cyclopropylidene)acetate, involve cyclization or substitution reactions using reagents like acetyl chloride or trifluoroacetic anhydride .

Properties

CAS No.

66977-04-6

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

methyl 2-cyano-2-cyclopentylideneacetate

InChI

InChI=1S/C9H11NO2/c1-12-9(11)8(6-10)7-4-2-3-5-7/h2-5H2,1H3

InChI Key

OWUBLGHIVNFJET-UHFFFAOYSA-N

SMILES

COC(=O)C(=C1CCCC1)C#N

Canonical SMILES

COC(=O)C(=C1CCCC1)C#N

Other CAS No.

66977-04-6

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Ring Size and Strain :

  • Cyclopentylidene (5-membered ring) balances moderate strain and reactivity, making it suitable for rearrangements (e.g., Pummerer with acetyl chloride) .
  • Cyclopropylidene (3-membered ring) exhibits higher strain, favoring ring-opening reactions or cycloadditions .
  • Cyclohexylidene (6-membered ring) offers greater stability but reduced reactivity .

Substituent Effects: Cyano Group: Enhances electrophilicity, enabling nucleophilic attacks (e.g., in methyl cyanoacetate ). Chloro Group: Facilitates SN2 substitutions or eliminations (e.g., in methyl chloro(cyclopropylidene)acetate ). Ethyl/Heterocyclic Groups: Improve lipophilicity and target binding in drug candidates .

Applications: Pharmaceuticals: Cyclopentylidene derivatives are prevalent in kinase inhibitor syntheses , while cyclopropane analogs serve as precursors for heterocycles like pyrimidinones . Material Science: Cyanoacetates are employed in polymer crosslinking and dye synthesis .

This compound:

  • Undergoes additive Pummerer rearrangement with acetyl chloride or trifluoroacetic anhydride, yielding αβ-difunctionalized thio-derivatives .
  • Potential for Diels-Alder reactions due to conjugated diene character from the cyclopentylidene moiety.

Methyl Chloro(cyclopropylidene)acetate:

  • Serves as a dienophile in [2+2] cycloadditions to synthesize cyclobutane-fused pyrimidinones .
  • Reacts with amidines to form tetrahydroquinazolinones, bioactive scaffolds in drug discovery .

Methyl Cyanoacetate:

  • Participates in Knoevenagel condensations to form α,β-unsaturated nitriles, intermediates in agrochemicals .

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